

Application Notes and Protocols: Carbon Dioxide as a Shielding Gas in Welding Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbon dioxide*

Cat. No.: *B100642*

[Get Quote](#)

Introduction

In arc welding processes, a shielding gas is essential to protect the molten weld pool from atmospheric contaminants such as oxygen, nitrogen, and hydrogen.^{[1][2][3]} The interaction of these atmospheric gases with the molten metal can lead to defects like porosity and embrittlement, compromising the mechanical integrity of the weld.^{[1][4]} **Carbon dioxide** (CO₂), utilized in Gas Metal Arc Welding (GMAW) — specifically in the Metal Active Gas (MAG) welding subtype — is a widely employed shielding gas due to its distinct physicochemical properties and cost-effectiveness.^{[2][4][5]}

CO₂ is classified as an active or reactive gas because it dissociates and reacts within the high-temperature environment of the welding arc.^{[6][7]} This reactivity significantly influences the arc characteristics, metal transfer mode, weld bead geometry, and the final mechanical properties of the weldment.^{[8][9]} These application notes provide a comprehensive overview of the fundamental principles, quantitative effects, and standardized protocols for utilizing CO₂ as a shielding gas in welding research and applications.

Physicochemical Principles of CO₂ in Arc Welding

Carbon dioxide's role in welding extends beyond simply shielding the weld pool. Its thermal and chemical properties under arc conditions are critical to the process.

2.1 Thermal Effects: CO₂ possesses high thermal conductivity at elevated temperatures, which results in a broad, high-energy arc column.[6] This characteristic promotes a deep and wide penetration profile, making 100% CO₂ shielding particularly effective for welding thick sections of carbon steel.[1][2][10]

2.2 Chemical Reactivity in the Arc: The intense heat of the welding arc (with temperatures reaching up to 30,000 K) causes CO₂ to dissociate into carbon monoxide (CO) and free oxygen (O).[4][6][11]

Dissociation Reaction: $2\text{CO}_2 \rightleftharpoons 2\text{CO} + \text{O}_2$

This reaction makes the arc environment oxidizing. The free oxygen can react with elements in the molten weld pool, such as iron, manganese (Mn), and silicon (Si).[4][12] To counteract this oxidizing effect and prevent the formation of porosity from CO gas bubbles, filler wires used with CO₂ or high-CO₂ blends are specifically formulated with higher levels of deoxidizing elements (e.g., Mn and Si).[4][12] These deoxidizers preferentially combine with oxygen to form slag, which floats to the surface of the weld pool, refining the weld metal.[12]

Quantitative Effects on Weld Characteristics

The choice of shielding gas—pure CO₂ versus an Argon/CO₂ blend—has a quantifiable impact on the weld's geometry and mechanical properties.

3.1 Weld Bead Geometry: Pure CO₂ typically produces a weld bead with a more convex profile compared to the flatter profile achieved with high-argon blends.[13] The deep penetration is a primary advantage of CO₂, however, it is often accompanied by a less stable arc and higher levels of spatter, which may necessitate post-weld cleaning.[6][7][10]

Table 1: Comparative Effects of Shielding Gas on Weld Bead Profile

Shielding Gas Composition	Penetration Profile	Bead Profile	Arc Stability	Spatter Level
100% CO ₂	Deep and broad[2][6]	Convex[13]	Less stable, erratic[1][14]	High[7][10]

| 75% Argon / 25% CO₂ | Less deep, narrower "finger" profile[10] | Flatter[13] | More stable[1] | Low to moderate[10] |

3.2 Mechanical Properties: The active nature of CO₂ influences the final chemical composition and microstructure of the weld metal, which in turn dictates its mechanical properties. Research indicates that increasing the CO₂ content in shielding gas can lead to higher tensile strength but may decrease hardness and impact toughness.[9][15]

Table 2: Influence of Shielding Gas on Mechanical Properties of ASTM A36 Steel Welds

Shielding Gas	Ultimate Tensile Strength (kgf/mm ²)	Hardness (HRC)	Strain (%)
100% CO ₂	49.71	63.40	17.03
100% Argon	44.71	67.60	9.70

Data synthesized from experimental results on ASTM A36 steel with ER 70S-6 filler wire.[9]

Table 3: General Influence of Increasing CO₂ Content in Ar-CO₂ Blends

Mechanical Property	Trend with Increasing CO ₂ %	Rationale
Impact Toughness	Decreases	Changes in weld metal microstructure and potential for increased oxygen content.[15]
Hardness	Decreases	Attributed to losses in alloying elements like Mn and Si.[15]

| Tensile Strength | Increases | Can result from microstructural changes and element transfer in the arc.[9][16] |

Experimental Protocols

The following protocols outline standardized methods for evaluating the effect of CO2 shielding gas on weld properties.

4.1 Protocol 1: Evaluation of Shielding Gas on Weld Bead Geometry

Objective: To quantitatively assess the effect of CO2 and Ar/CO2 blends on weld bead penetration and profile.

Materials & Equipment:

- GMAW Power Source (Constant Voltage)
- Automatic wire feeder
- Welding torch/gun
- Test plates: 12 mm thick carbon steel (e.g., ASTM A36)[[16](#)]
- Filler wire: 0.8 mm diameter ER70S-6[[16](#)]
- Shielding Gases: 100% CO2; 80% Ar / 20% CO2[[16](#)]
- Gas flow meter
- Calipers and weld bead measurement gauge
- Metallographic sample preparation equipment (cutter, grinder, polisher)
- Etchant (e.g., 2% Nital)
- Microscope with imaging software

Methodology:

- Preparation: Cut steel plates to dimensions of 100 mm x 100 mm.[[16](#)] Ensure surfaces are clean and free of scale, rust, or grease.
- Parameter Setting: Set the welding parameters. For example: Welding Voltage = 25 V, Wire Feed Speed = 13.4 m/min, Gas Flow Rate = 20 L/min.[[17](#)] These parameters must be held

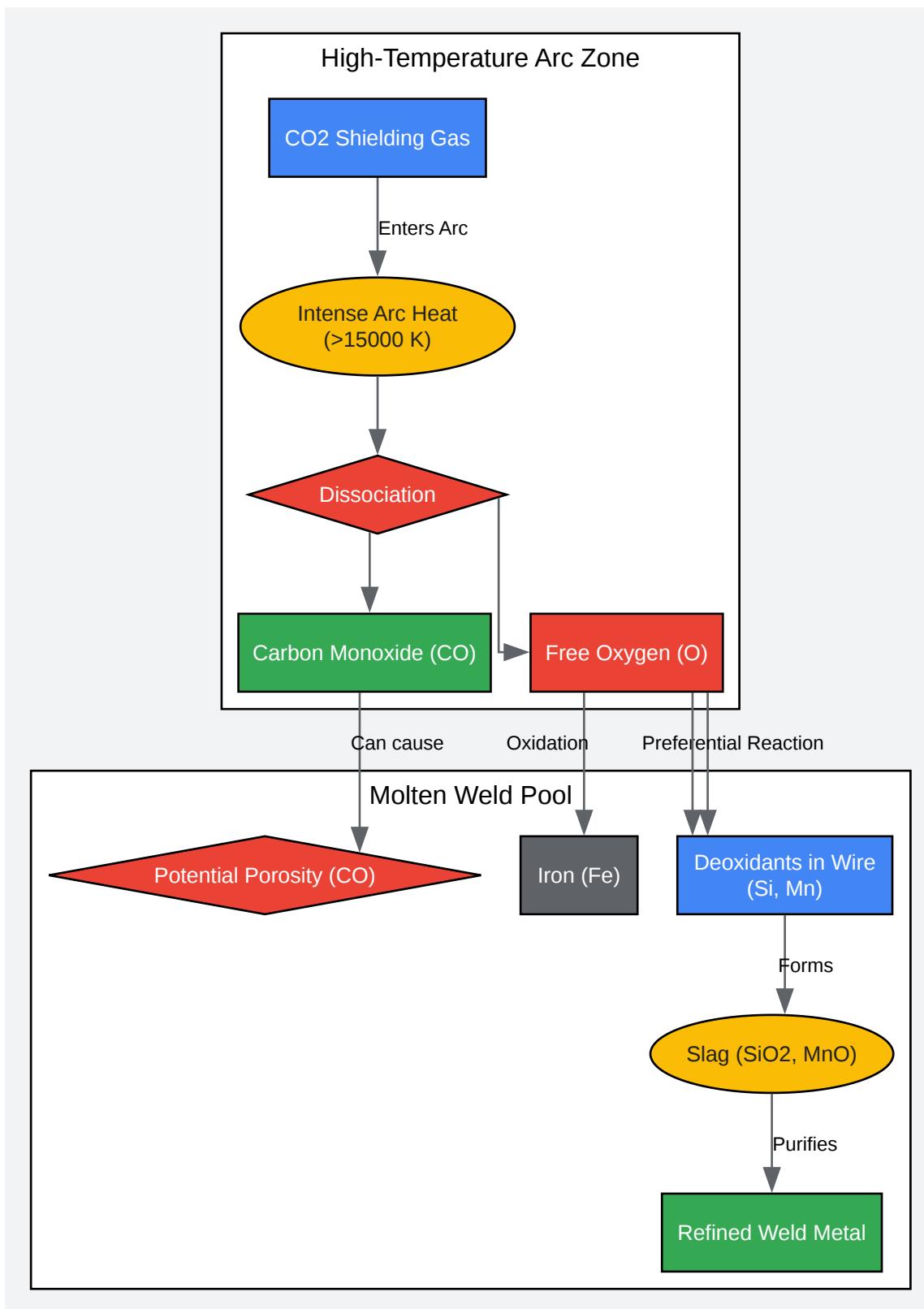
constant across all experiments.

- Welding: Perform a bead-on-plate weld along the centerline of each test plate. Execute one set of welds using 100% CO₂ and a second set using the 80% Ar / 20% CO₂ mixture.
- Cross-Sectioning: After cooling, section the plates transverse to the welding direction at the midpoint of the bead.
- Metallographic Preparation: Mount, grind, and polish the cross-sections using standard metallographic techniques.
- Etching: Etch the polished surfaces with 2% Nital to reveal the fusion zone and heat-affected zone (HAZ).
- Measurement: Using a calibrated microscope or profile projector, measure the following for each sample:
 - Weld Penetration (P)
 - Weld Width (W)
 - Weld Reinforcement (R)
- Data Analysis: Average the measurements for each gas composition and compare the results.

4.2 Protocol 2: Assessment of Weld Metal Mechanical Properties

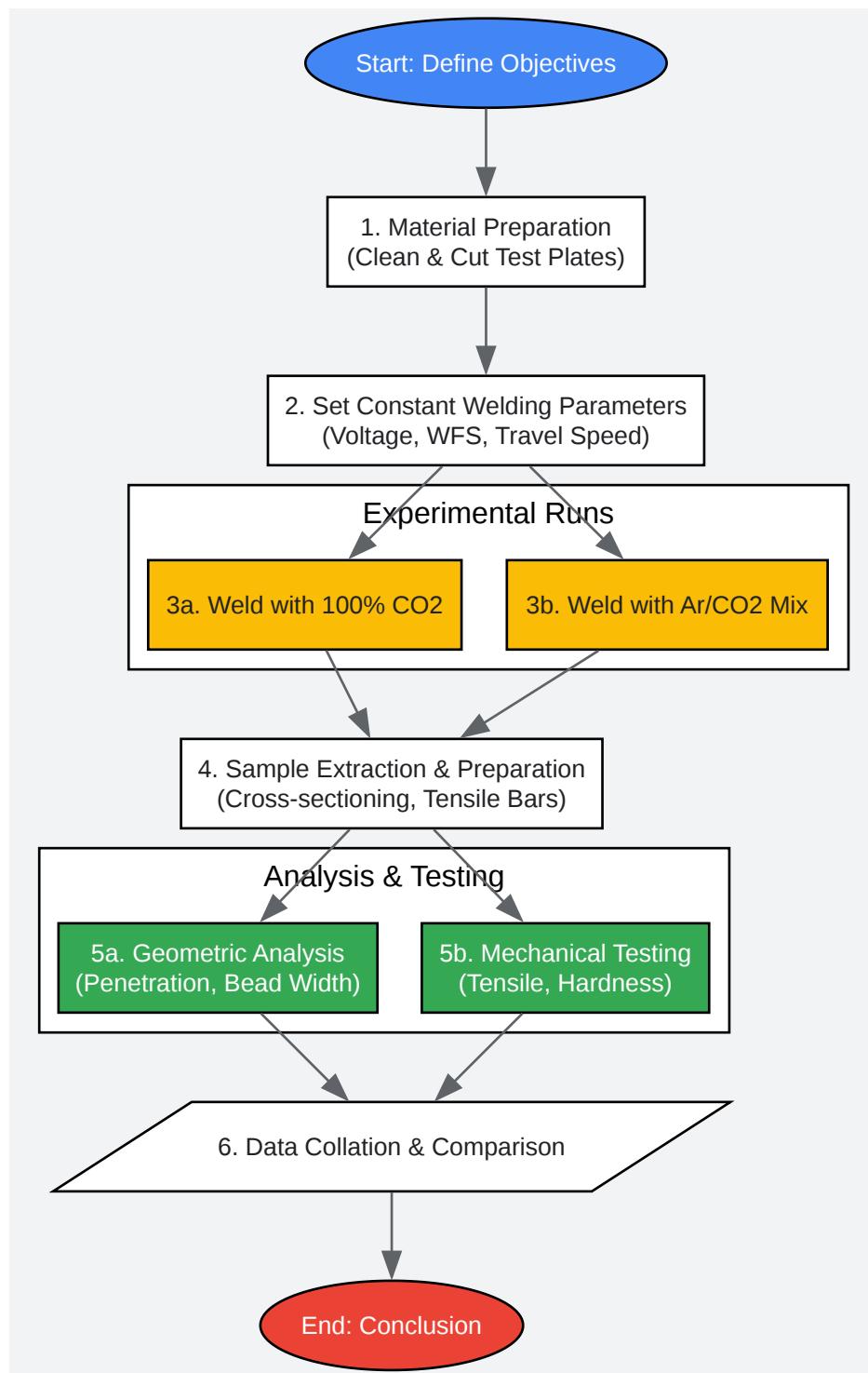
Objective: To determine the influence of CO₂ shielding gas on the tensile strength and hardness of the weldment.

Materials & Equipment:


- Equipment from Protocol 1
- Universal Testing Machine for tensile testing
- Microhardness tester (e.g., Vickers or Rockwell)

Methodology:

- Weld Preparation: Prepare welded joints as per a standard specification (e.g., single V-groove butt joint on 8 mm thick ASTM A36 plates).[9] Weld one set of plates with 100% CO2 and another with an Ar/CO2 blend.
- Specimen Extraction: Machine tensile test specimens from the welded plates transverse to the weld, ensuring the weld is in the center of the gauge length, according to ASTM E8 standards.
- Tensile Testing: Conduct tensile tests on the specimens to determine Ultimate Tensile Strength (UTS), Yield Strength, and Elongation.
- Hardness Testing:
 - Use the remaining welded sections from the tensile specimen blanks.
 - Prepare a metallographic cross-section as described in Protocol 1.
 - Perform a microhardness traverse across the weldment, taking measurements in the base metal, HAZ, and fusion zone.
- Data Analysis: Compare the mechanical property data for the different shielding gas compositions. Plot the hardness profiles for a visual comparison.


Visualizations

5.1 Signaling Pathway: Chemical Reactions in the Arc

[Click to download full resolution via product page](#)

Caption: Chemical reactions of CO₂ in the welding arc and weld pool.

5.2 Experimental Workflow: Shielding Gas Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the effects of shielding gases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MIG Welding Shielding Gas Basics - Bernard and Tregaskiss [bernardtregaskiss.com]
- 2. Importance of CO2 in Welding - k999thailand [k999thailand.com]
- 3. Shielding gas - Wikipedia [en.wikipedia.org]
- 4. weldss.com [weldss.com]
- 5. quora.com [quora.com]
- 6. thefabricator.com [thefabricator.com]
- 7. minoo-cn.com [minoo-cn.com]
- 8. americantorchtip.com [americantorchtip.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. hobartbrothers.com [hobartbrothers.com]
- 11. An Expert Guide to CO2 Welding (GMAW-C) -- Megmeet [megmeet-welding.com]
- 12. #TITLE# || KOBELCO - KOBE STEEL, LTD. - [kobelco-welding.jp]
- 13. thefabricator.com [thefabricator.com]
- 14. weldguru.com [weldguru.com]
- 15. feng.stafpu.bu.edu.eg [feng.stafpu.bu.edu.eg]
- 16. ij crt.org [ij crt.org]
- 17. ijert.org [ijert.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Carbon Dioxide as a Shielding Gas in Welding Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100642#using-carbon-dioxide-as-a-shielding-gas-in-welding-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com